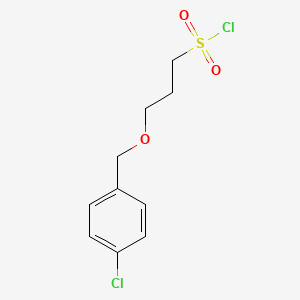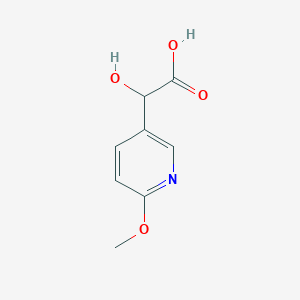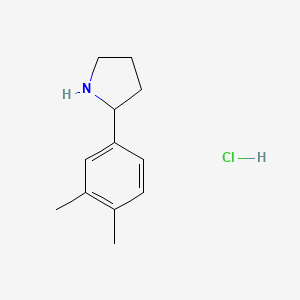
2-(3,4-Dimethylphenyl)pyrrolidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-Dimethylphenyl)pyrrolidine hydrochloride is a chemical compound with the molecular formula C12H18ClN. It is a versatile material used in scientific research, particularly in the fields of drug synthesis and catalyst development. The compound’s unique structure allows for diverse applications, making it a valuable asset in various scientific domains.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethylphenyl)pyrrolidine hydrochloride typically involves the reaction of 3,4-dimethylbenzaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then obtained by treating the resulting compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to achieve high yields and purity. The reaction conditions are optimized to ensure cost-effectiveness and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3,4-Dimethylphenyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine ring is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic reagents like sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(3,4-Dimethylphenyl)pyrrolidine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the development of catalysts and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(3,4-Dimethylphenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The pyrrolidine ring in the compound allows it to bind to various biological receptors, influencing their activity. This binding can modulate the function of enzymes, receptors, and other proteins, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
Molekularformel |
C12H18ClN |
|---|---|
Molekulargewicht |
211.73 g/mol |
IUPAC-Name |
2-(3,4-dimethylphenyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C12H17N.ClH/c1-9-5-6-11(8-10(9)2)12-4-3-7-13-12;/h5-6,8,12-13H,3-4,7H2,1-2H3;1H |
InChI-Schlüssel |
MJJJTHZLWMXLNR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)C2CCCN2)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


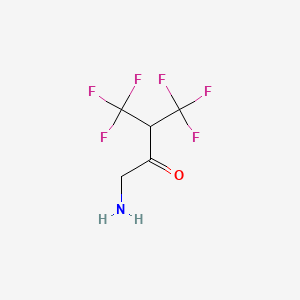


![1-morpholin-4-yl-3-[4-oxo-3-[4-(piperazin-1-ylmethyl)phenyl]-1H-indeno[1,2-c]pyrazol-5-yl]urea;dihydrochloride](/img/structure/B13520125.png)
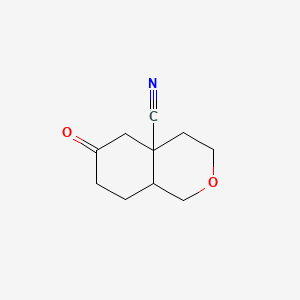
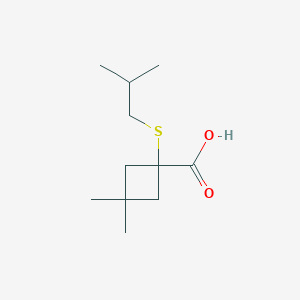
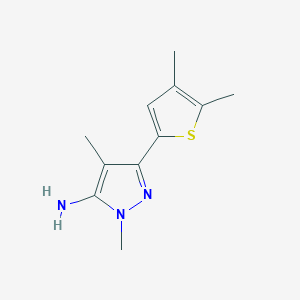

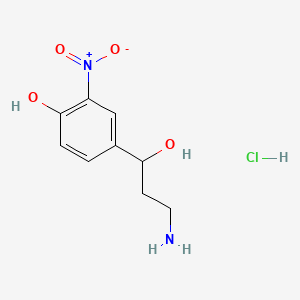

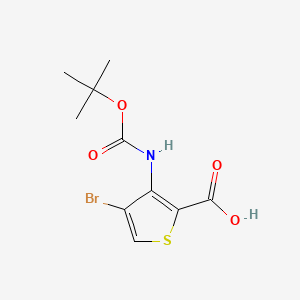
![Tert-butyl 3-amino-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13520181.png)
